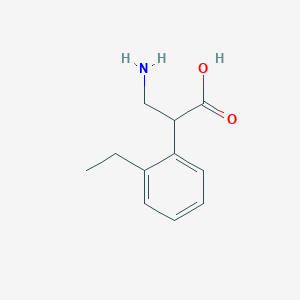

3-Amino-2-(2-ethylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-amino-2-(2-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

InChI Key |

HVXDRUAHICFUKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 2 Ethylphenyl Propanoic Acid

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is paramount for the application of chiral molecules in pharmacology and materials science. Enantioselective synthesis of 3-Amino-2-(2-ethylphenyl)propanoic acid can be approached through asymmetric catalysis or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalytic Approaches for Stereoisomer Production

Asymmetric catalysis offers an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A highly effective method for preparing α-substituted β-amino acids is the asymmetric hydrogenation of β-enamino esters. acs.orgnih.govacs.org

A plausible catalytic route to this compound would begin with the synthesis of a β-enamino ester precursor. This intermediate could then be subjected to asymmetric hydrogenation. Rhodium complexes with chiral diphosphine ligands, such as those from the Josiphos family, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of unprotected enamines. acs.orgacs.org

Key Features of Asymmetric Hydrogenation:

| Feature | Description | Potential Advantage for Synthesis |

|---|---|---|

| Catalyst | Rhodium complex with a chiral Josiphos-type ligand | High enantioselectivity (often >95% ee) and high turnover numbers. acs.org |

| Substrate | Unprotected β-enamino ester | Avoids the need for protection and deprotection steps for the amino group, leading to a more atom-economical process. acs.org |

| Solvent | Trifluoroethanol (TFE) often enhances reactivity and selectivity for enamino esters. | Can significantly influence the stereochemical outcome and reaction rate. |

This approach would directly yield the desired β-amino ester with high enantiomeric excess, which can then be hydrolyzed to the final this compound.

Another powerful strategy is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a β-amino-α,β-unsaturated ester. nih.govacs.org This method could potentially be adapted by using a suitable boron-based reagent to introduce the 2-ethylphenyl group at the α-position of a β-amino acrylate (B77674) derivative.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This method is robust, reliable, and highly scalable.

For the synthesis of α-substituted β-amino acids, pseudoephedrine has emerged as an inexpensive and highly effective chiral auxiliary. figshare.comacs.orgacs.org A proposed synthesis using this method would involve the following steps:

Coupling of N-protected β-alanine (e.g., Boc-β-alanine) to (R,R)-pseudoephedrine to form a chiral amide. acs.org

Formation of an enolate by treating the amide with a strong base like lithium hexamethyldisilazide (LiHMDS).

Diastereoselective alkylation of the enolate with a 2-ethylbenzyl halide (e.g., 2-ethylbenzyl bromide) to introduce the desired side chain at the α-position. The steric bulk of the pseudoephedrine auxiliary directs the approach of the electrophile.

Removal of the chiral auxiliary under acidic or basic conditions to release the enantiomerically enriched this compound.

Similarly, Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations. wikipedia.orgsantiago-lab.comwilliams.edu The N-acylated oxazolidinone derived from β-alanine could be deprotonated and alkylated with high diastereoselectivity, followed by hydrolytic cleavage of the auxiliary to yield the target compound. santiago-lab.com

Biocatalytic and Enzymatic Routes for High Enantiomeric Purity Production

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and environmental benefits. For producing enantiopure amino acids, enzymatic kinetic resolution and asymmetric synthesis are prominent strategies.

One of the most common biocatalytic methods is the kinetic resolution of racemic esters using lipases. researchgate.netresearchgate.netnih.govnih.gov A potential route for this compound would be:

Chemical synthesis of racemic this compound methyl or ethyl ester.

Enantioselective hydrolysis of the ester catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). nih.gov The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Separation of the resulting acid from the unreacted ester, providing access to both enantiomers of the target compound.

Common Lipases in Amino Acid Resolution:

| Enzyme | Source | Typical Selectivity |

|---|---|---|

| Lipase B | Candida antarctica | Often highly selective for a wide range of substrates. researchgate.net |

| Lipase PS | Pseudomonas cepacia | Widely used for the resolution of amino acid derivatives. researchgate.net |

Another biocatalytic approach involves ammonia (B1221849) lyases. Phenylalanine ammonia lyases (PALs) catalyze the addition of ammonia to cinnamic acids. nih.govpolimi.it Engineered PALs have been developed to accept a broader range of substrates, and it is conceivable that an engineered enzyme could catalyze the asymmetric addition of ammonia to 2-(2-ethylphenyl)acrylic acid to directly form the desired L-amino acid. nih.govresearchgate.net

Protecting Group Chemistry and Strategic Functionalization in Targeted Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. nih.govbiosynth.com For the synthesis of this compound, both the amino and carboxylic acid functionalities may require protection. The choice of protecting groups is guided by the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others. nih.goviris-biotech.de

Common Orthogonal Protecting Groups for Amino Acids:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) nih.gov |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.denih.gov |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |

For example, in a chiral auxiliary-mediated synthesis, the amino group of the β-alanine starting material would likely be protected with a Boc group, which is stable to the basic conditions of the enolate formation and alkylation steps but can be easily removed with trifluoroacetic acid (TFA) at the end of the synthesis. acs.org The carboxylic acid could be protected as a methyl or ethyl ester during certain transformations and later hydrolyzed.

Derivatization Techniques for Analog Generation

To explore structure-activity relationships (SAR) or to modify the physicochemical properties of this compound, various derivatization techniques can be employed. These typically involve reactions at the amino and carboxyl termini.

Amide Bond Formation: The primary amine can be acylated or coupled with other amino acids or carboxylic acids to form amides. This is a fundamental reaction in peptide synthesis and medicinal chemistry. nih.govhepatochem.com Standard coupling reagents are used to activate the carboxylic acid partner, facilitating the reaction.

Common Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com Phosphonium salts such as PyBOP are also highly effective.

Esterification: The carboxylic acid group can be converted into various esters (e.g., methyl, ethyl, benzyl) to modify polarity and bioavailability. This is typically achieved by reacting the acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using alkyl halides with the carboxylate salt.

These derivatization methods allow for the creation of a library of analogs from the core this compound structure, enabling the fine-tuning of its biological or material properties.

Role in Peptide and Peptidomimetic Design and Synthesis

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis Methodologies

The primary method for creating peptides containing 3-Amino-2-(2-ethylphenyl)propanoic acid is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comsigmaaldrich.com The entire process is typically automated and follows a cyclical procedure. ejbiotechnology.infokennesaw.edu

The most common strategy used is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. In this method, the α-amino group of the incoming amino acid is temporarily protected by a base-labile Fmoc group, while reactive side chains are protected by acid-labile groups. wpmucdn.com

The incorporation of this compound follows the standard SPPS cycle:

Resin Preparation : The synthesis begins with an insoluble resin, to which the first amino acid (the C-terminal residue) is anchored. peptide.com

Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free amine. wpmucdn.com

Activation and Coupling : The next amino acid in the sequence, in this case, Fmoc-protected this compound, has its carboxylic acid group activated by a coupling reagent (e.g., HBTU, HATU, or DIC). This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the preceding residue. ejbiotechnology.infowpmucdn.com

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide. peptide.com

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. wpmucdn.com Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). kennesaw.eduyoutube.com

| Step | Procedure | Common Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF | Exposes a free amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin to eliminate residual deprotection solution and byproducts. | DMF, Isopropanol (IPA) | Prepares the resin for a clean coupling step. |

| 3. Activation & Coupling | Activation of the incoming Fmoc-protected amino acid's carboxyl group, followed by its addition to form a new peptide bond. | DIC/Oxyma, HBTU/HATU | Elongates the peptide chain by one residue. |

| 4. Washing | Rinsing the resin to remove excess activated amino acid and coupling byproducts. | DMF, Dichloromethane (DCM) | Ensures the reaction is driven to completion and purifies the resin-bound peptide for the next cycle. |

Development of Peptidomimetic Scaffolds Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov A key strategy in their development is the incorporation of unnatural amino acids, such as this compound. nih.govnbinno.com These modifications are intended to address the inherent weaknesses of peptide-based drugs, particularly their rapid degradation by enzymes in the body. nih.gov

The biological activity of a peptide is dictated by its three-dimensional shape and the spatial arrangement of its side chains. Natural peptides are often highly flexible, existing in multiple conformations, only one of which may be biologically active. The incorporation of this compound introduces significant conformational constraints. nih.govlifechemicals.com

The bulky 2-ethylphenyl side chain restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This rigidity helps to lock the peptide into a more defined, pre-organized conformation, which can mimic the bioactive shape of a natural peptide ligand. nih.govmdpi.com By reducing the conformational freedom, the entropic penalty of binding to a biological target is lowered, which can lead to enhanced binding affinity and potency. nih.gov

One of the most significant challenges for peptide therapeutics is their susceptibility to degradation by proteases, which cleave peptide bonds. nih.gov The inclusion of this compound enhances the metabolic stability of the resulting peptidomimetic. The unnatural structure of its side chain and its placement along the peptide backbone can sterically hinder the approach of proteases, making the adjacent peptide bonds resistant to enzymatic hydrolysis. nih.gov This increased stability leads to a longer half-life in vivo.

Furthermore, the 2-ethylphenyl group can directly participate in and modulate interactions with biological targets. Its hydrophobic and aromatic nature can establish new van der Waals or π-stacking interactions within a receptor's binding pocket, potentially increasing the peptidomimetic's affinity and selectivity compared to its natural counterpart. nih.gov

| Property | Native Peptide | Peptidomimetic with this compound |

|---|---|---|

| Conformational Flexibility | High; exists in multiple conformations. | Low; constrained to a more rigid, defined structure. nih.govmdpi.com |

| Proteolytic Stability | Low; susceptible to rapid enzymatic degradation. nih.gov | High; resistant to protease cleavage due to unnatural structure. nih.gov |

| Binding Affinity | Variable; may require adopting a specific conformation to bind. | Potentially higher due to pre-organized bioactive conformation. nih.gov |

| Biological Half-life | Generally short. nih.gov | Generally longer. nih.gov |

| Structural Diversity | Limited to 20 proteinogenic amino acids. | Expanded; allows for novel side-chain interactions (e.g., hydrophobic, aromatic). |

Contributions to Custom Peptide Library Generation for Research Screening

Combinatorial chemistry, particularly the generation of peptide libraries, is a powerful tool for discovering new drug leads. nih.gov These libraries consist of vast numbers of different peptide sequences that can be screened for binding activity against a specific biological target.

Using SPPS combined with a "split-and-mix" synthesis strategy, libraries containing millions of unique peptides can be generated. nih.gov The incorporation of this compound as a building block in these libraries significantly expands their chemical and structural diversity. nih.gov By introducing this unnatural amino acid at specific positions within the peptide sequences, researchers can explore novel structural spaces that are inaccessible with the 20 canonical amino acids alone. This diversification increases the probability of identifying lead compounds with high affinity, selectivity, and improved drug-like properties for therapeutic development.

Investigation of Molecular and Cellular Interactions of 3 Amino 2 2 Ethylphenyl Propanoic Acid Derivatives

Modulation of Enzyme Activity in Defined Biochemical Systems

While direct studies on 3-Amino-2-(2-ethylphenyl)propanoic acid are not presently available, the broader class of synthetic amino acid derivatives has been evaluated for its potential to modulate the activity of various enzymes. These investigations provide a framework for understanding how a molecule with both amino and carboxylic acid functionalities, coupled with a substituted phenyl group, might interact with enzyme active sites or allosteric sites.

Studies on Enzyme Inhibition and Activation Mechanisms

Research into synthetic amino acid derivatives has demonstrated significant inhibitory potential against key metabolic enzymes. nih.gov For instance, studies have focused on digestive enzymes like pancreatic lipase (B570770), α-amylase, and α-glucosidase, which are therapeutic targets for metabolic disorders. nih.gov The mechanisms of inhibition by these derivatives are often found to be either competitive, where the molecule directly competes with the substrate for the active site, or mixed, involving binding to both the free enzyme and the enzyme-substrate complex. nih.gov

The inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Kinetic studies using methods like Lineweaver-Burk plots are employed to elucidate the precise mechanism of action. nih.gov For example, certain synthetic amino acid derivatives have shown potent, competitive inhibition of α-glucosidase, while displaying competitive or mixed inhibition against pancreatic lipase and α-amylase. nih.gov These findings suggest that this compound, as an amino acid derivative, could potentially exhibit similar inhibitory activities against various enzymes, a hypothesis that warrants future biochemical investigation.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|---|

| PPC80 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |

| PPC82 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |

| PPC84 | Pancreatic Lipase | 167 - 1023 | Competitive/Mixed |

| PPC80 | α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC82 | α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC84 | α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC89 | α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC101 | α-Amylase | 162 - 519 | Competitive/Mixed |

| PPC84 | α-Glucosidase | 51 - 353 | Competitive |

| PPC89 | α-Glucosidase | 51 - 353 | Competitive |

| PPC101 | α-Glucosidase | 51 - 353 | Competitive |

Conversely, small molecules can also act as enzyme activators. This can occur through various mechanisms, such as binding to an allosteric site that induces a conformational change, leading to enhanced catalytic activity. nih.gov While less common than inhibition, small-molecule activation is a critical area of research for developing tools to study biological pathways. nih.gov

Receptor Binding and Downstream Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Propanoic acid derivatives and related structures have been extensively studied as ligands for various receptors, particularly G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Agonistic and Antagonistic Ligand Research with Analogs

Analogs of propanoic acid have been identified as both agonists (which activate a receptor) and antagonists (which block a receptor's activity). For example, a class of 3-acylamino-2-aminopropionic acid derivatives was designed to target the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Functional assays revealed that these compounds displayed a wide spectrum of efficacies, from antagonism to varying degrees of partial agonism. nih.gov

Similarly, extensive research on phenylpropanoic acids has led to the identification of potent agonists for the free fatty acid receptor 4 (FFA4), also known as GPR120, a receptor involved in metabolic regulation. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these analogs have helped to optimize their potency and pharmacokinetic properties. humanjournals.com These examples highlight the capacity of the propanoic acid scaffold to be chemically modified to achieve specific interactions with receptor binding pockets, leading to either activation or inhibition of downstream signaling.

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 3-Acylamino-2-aminopropionic acid derivatives | NMDA Receptor (Glycine Site) | Antagonism to Partial Agonism | nih.gov |

| Phenylpropanoic acids | Free Fatty Acid Receptor 4 (FFA4/GPR120) | Agonism | researchgate.netnih.gov |

| Chromane Propionic Acid Analogues | GPR120 | Selective Agonism | researchgate.net |

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.org This binding induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural agonist. longdom.org This mechanism offers a more nuanced way to fine-tune receptor activity compared to direct agonism or antagonism. longdom.org

L-amino acids themselves have been identified as allosteric modulators of certain GPCRs. For instance, specific L-amino acids can act as allosteric enhancers of the extracellular calcium-sensing receptor (CaR), potentiating its response to calcium. pnas.org This demonstrates that molecules with an amino acid backbone, such as this compound, have the potential to engage in allosteric regulation of receptor function. longdom.orgpnas.org

Cellular Uptake Mechanisms and Intracellular Localization Research

For a compound to interact with intracellular targets like enzymes or receptors within the cell, it must first cross the cell membrane. The physicochemical properties of this compound—including its size, charge, and lipophilicity—would govern its ability to do so. Small molecules can enter cells through several mechanisms:

Passive Diffusion: Small, lipophilic (fat-soluble) molecules can diffuse directly across the lipid bilayer of the cell membrane, moving down their concentration gradient. The ethylphenyl group would increase lipophilicity, potentially favoring this mechanism.

Facilitated Diffusion: This process involves membrane proteins (channels or carriers) that help transport molecules across the membrane. It does not require energy and also follows a concentration gradient.

Active Transport: This energy-dependent process uses transporter proteins to move molecules against their concentration gradient. Given its structure as an amino acid analog, it is plausible that this compound could be a substrate for one of the many amino acid transporter systems. nih.gov

Endocytosis: The cell membrane can engulf substances in a vesicle to bring them into the cell. This is a common pathway for larger particles but can also be utilized by small molecules, especially if they bind to surface receptors that trigger internalization. acs.orgnih.gov

Once inside the cell, the compound's journey is not over. Its intracellular localization—whether it remains in the cytoplasm, enters organelles like mitochondria, or translocates to the nucleus—is a critical determinant of its biological effect. nus.edu.sg The specific properties of the molecule will dictate its distribution. Unnatural amino acid analogs can sometimes be misincorporated into proteins during synthesis, which represents another potential intracellular fate. nih.gov The study of how small molecules are taken up and where they localize within the cell is crucial for understanding their mechanism of action and for designing more effective therapeutic agents. acs.orgnih.gov

Effects on Non-Human Biological Systems (In Vitro and Ex Vivo Research Models)

To investigate the biological effects of a compound before clinical studies, researchers rely on non-human biological systems. These models allow for controlled investigation of cellular and tissue-level responses.

In Vitro Models: These studies are performed in a controlled environment outside of a living organism, typically involving isolated cells grown in culture. mdpi.com For example, the effects of propanoic acid and its derivatives have been studied on various human cell lines, including peripheral blood mononuclear cells (PBMCs), cancer cell lines (like A549 lung carcinoma), and stem cells. mdpi.comnih.govmdpi.com Such models are used to assess a compound's direct effects on cell viability, proliferation, oxidative stress, and the production of signaling molecules like cytokines. nih.govmdpi.com For example, one study showed that 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid significantly reduced paw edema in a rat model and decreased serum levels of the pro-inflammatory cytokine TNF-α in a systemic inflammation model. mdpi.com

Ex Vivo Models: These models use tissues taken directly from a living organism and studied in a laboratory setting. researchgate.netcrownbio.com This approach preserves the complex, three-dimensional architecture and cellular heterogeneity of the native tissue, offering a more physiologically relevant system than cell culture. crownbio.com For example, human adipose tissue explants have been used to study the effects of propionic acid on inflammation, showing a significant downregulation of inflammatory cytokines and chemokines. researchgate.net Other ex vivo models include precision-cut tissue slices (e.g., from the lung or liver) and organoids, which can be used to study drug effects on the tumor microenvironment or organ-specific toxicity. researchgate.netmdpi.com

| Model Type | Specific Model | Application / Measured Endpoints | Reference |

|---|---|---|---|

| In Vitro | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity, oxidative stress, ATP levels | mdpi.com |

| In Vitro | Human Cancer Cell Lines (e.g., A549) | Antiproliferative activity, cell migration, antioxidant properties | mdpi.com |

| In Vitro | Bacterial and Fungal Pathogens | Antimicrobial activity (MIC values) | mdpi.com |

| Ex Vivo | Human Adipose Tissue Explants | Modulation of cytokine/chemokine production, gene expression | researchgate.net |

| Ex Vivo | Precision-Cut Lung Slices | Tumor growth, cancer-immune cell interactions | researchgate.net |

| Ex Vivo | Patient-Derived Organoids | Personalized drug response, normal tissue toxicity | mdpi.com |

Studies on Cell Viability and Proliferation in Preclinical Research Models

The effect of 3-aminopropanoic acid derivatives on the viability and proliferation of cancer cells has been a key area of preclinical research. Studies show that the antiproliferative activity of these compounds is highly dependent on their specific chemical structures.

For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated varied cytotoxic effects on A549 non-small cell lung cancer cells. mdpi.com While the parent compound showed no significant anticancer activity, certain hydrazone derivatives displayed notable effects. mdpi.com Specifically, a derivative bearing a 1-naphthyl substituent (compound 12) reduced A549 cell viability to 42.1%. mdpi.com Another promising derivative, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) (compound 20), was identified as a potent anticancer agent. mdpi.com Further studies revealed that compounds 12, 20, 21, 22, and 29 could reduce A549 cell viability by 50% and inhibit cell migration. nih.gov These compounds also exhibited favorable cytotoxicity profiles when tested against noncancerous Vero cells. nih.gov

In a separate line of research, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized and evaluated. mdpi.com The presence of an oxime moiety was found to significantly enhance antiproliferative activity. Oxime derivatives (compounds 21 and 22) and carbohydrazides (compounds 25 and 26) exhibited potent, low-micromolar activity against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells. mdpi.com These compounds were also effective in inducing cell death in 3D spheroid models of A549 cells, highlighting their therapeutic potential. mdpi.com

| Compound Derivative Type | Specific Modification | Effect on Cell Viability | Source |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | 1-naphthyl substituent (Compound 12) | Reduced viability to 42.1% | mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 2-furyl substituent (Compound 20) | Reduced viability by >50% | nih.gov |

| Bisthiazoylphenylmethane | Three Phenyl substituents (Compound 13) | Reduced viability to 57.6% | mdpi.com |

| Bisthiazoylphenylmethane | Two Phenyl and one 4-F-Ph substitution (Compound 14) | Reduced viability to 47.8% | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Hydrazide (Compound 31) | Reduced viability to 67.1% | mdpi.com |

Antimicrobial Research with Structural Analogs

Structural analogs of this compound, particularly β-amino acid derivatives, have been investigated for their antimicrobial properties. These compounds are integral to various natural products, including antibiotics. nih.gov

One study focused on the synthesis of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. nih.gov Five of the synthesized compounds demonstrated good antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium luteum. nih.gov Furthermore, three compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger. nih.gov The study highlighted that compounds 9a–c, 10c, and 12f were particularly effective against S. aureus, while M. luteum was most sensitive to compounds 9a–c, 10b,c, 12f,g, and 13. nih.gov

The structural features of amino acid analogs are crucial for their activity, as they often mimic intermediates in microbial biosynthetic pathways, allowing them to act as effective enzyme inhibitors. nih.gov The incorporation of different chemical groups, such as quinoxalines and hydrazones, has been shown to confer antimicrobial and anti-inflammatory properties to the parent compounds. nih.gov

| Microorganism | Effective Compound Series | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus | 9a–c, 10c, 12f | Good antibacterial activity | nih.gov |

| Mycobacterium luteum | 9a–c, 10b,c, 12f,g, 13 | Good antibacterial activity | nih.gov |

| Candida tenuis | Not specified | Significant antifungal activity | nih.gov |

| Aspergillus niger | Not specified | Significant antifungal activity | nih.gov |

Neurobiological Investigations Involving Related Derivatives

In the field of neurobiology, derivatives of amino acids are studied for their interactions with receptors in the central nervous system. A significant focus of this research has been on the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory. mdpi.comaccscience.comnih.gov

Dysfunction of the NMDA receptor is implicated in various neuropsychiatric and neurodegenerative disorders. mdpi.comaccscience.com Over-activation can lead to neurotoxicity, a factor in Alzheimer's disease, while under-activation is linked to the pathophysiology of schizophrenia. mdpi.com

D-amino acids and their derivatives, such as D-serine and D-aspartate, act as co-agonists at the glycine binding site of the NMDA receptor, modulating its activity. mdpi.com Research into synthetic amino acid derivatives aims to develop compounds that can selectively target specific NMDA receptor subunits, offering potential therapeutic avenues for neurological disorders. mdpi.comnih.gov The NMDA receptor complex is typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. nih.gov Glycine and D-serine are endogenous co-agonists that bind to the GluN1 subunit, while glutamate (B1630785) binds to the GluN2 subunit. researchgate.net The development of agonists and antagonists for these sites is a key strategy in creating targeted neurological therapies. nih.gov

Antitumor Research with Structural Analogs

Antitumor research on structural analogs of this compound has yielded several promising candidates. The strategy often involves modifying the core structure to enhance cytotoxicity against cancer cells while minimizing effects on healthy cells.

Glycine analogs like aminomethylphosphonic acid (AMPA) have been shown to inhibit the proliferation of various cancer cell lines, including prostate, ovarian, cervical, and lung cancer, without affecting normal cell lines at similar concentrations. promegaconnections.com This selective activity is linked to the dependence of cancer cells on extracellular glycine for growth. promegaconnections.com

Derivatives of 3-amino-2-hydroxyl-3-phenylpropanoic acid have been developed as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme implicated in tumor invasion and angiogenesis. One such derivative, compound 7e, showed more potent inhibitory activity against APN than the known inhibitor bestatin. sigmaaldrich.com

Furthermore, isoflavone (B191592) derivatives incorporating a 3-amino-2-hydroxypropoxy group have been synthesized as potential antitumor agents. nih.gov Compound 3b from this series exhibited the highest cytotoxic activity against a panel of human cancer cell lines (MDA-MB-231, HT-29, HCT116, HepG2, and 7402) and was also found to be a potent activator of the Nrf2/ARE pathway, which is involved in protection against oxidative stress and cancer. nih.gov

Research into antimicrobial peptides (AMPs) and their analogs has also crossed into cancer research, with some showing potent activity against cancer cells. mdpi.comnih.gov For example, Cecropin A and B can lyse various human cancer cells at concentrations that are not harmful to normal cells. nih.gov

| Compound Class | Specific Derivative/Analog | Cancer Cell Line(s) | Key Finding | Source |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound 20 (2-furyl substituent) | A549 (Lung) | Potent anticancer and antioxidant activities. | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Compound 22 (Oxime derivative) | H69, H69AR (Lung) | Potent antiproliferative activity, effective in 3D models. | mdpi.com |

| 3-amino-2-hydroxyl-3-phenylpropanoic acid | Compound 7e | ES-2 (Ovarian) | Potent inhibition of aminopeptidase N (APN/CD13). | sigmaaldrich.com |

| 3-amino-2-hydroxypropoxyisoflavone | Compound 3b | MDA-MB-231, HT-29, HCT116, HepG2 | Highest cytotoxic activity and activation of Nrf2/ARE pathway. | nih.gov |

| α-amino amide analog | α-AAA-A | HL-60, K562 (Leukemia) | Dose- and time-dependent cytotoxicity. | frontiersin.org |

Structure Activity Relationship Sar Elucidation and Rational Compound Design

Elucidation of Key Structural Determinants for Modulatory Potencies

The biological activity of 3-Amino-2-(2-ethylphenyl)propanoic acid is intricately linked to its molecular architecture. Scientific exploration has revealed that specific substructures and functional groups are critical for its modulatory effects. The core scaffold, consisting of a propanoic acid backbone with an amino group at the β-position and an ethylphenyl group at the α-position, serves as the foundational framework for interaction with its biological targets.

Systematic modifications of this scaffold have allowed researchers to map the structural requirements for potency. The ethyl group on the phenyl ring, for instance, has been identified as a key determinant. Its size, lipophilicity, and position on the aromatic ring significantly influence the compound's binding affinity and efficacy. Studies involving the synthesis and evaluation of analogs with different alkyl substituents at the ortho-position of the phenyl ring have demonstrated a clear trend in activity, highlighting the importance of steric bulk and electronic properties in this region of the molecule.

Furthermore, the amino and carboxylic acid groups are indispensable for the compound's activity. These polar moieties are believed to engage in crucial hydrogen bonding and electrostatic interactions within the binding pockets of its target proteins. The relative positioning of these groups, dictated by the substitution pattern on the propanoic acid chain, is paramount for establishing the optimal orientation for productive biological engagement.

| Structural Modification | Observed Impact on Potency | Inferred Importance |

| Variation of the ortho-substituent on the phenyl ring | Potency is sensitive to the size and nature of the substituent. | Steric and electronic properties at this position are critical for target interaction. |

| Modification of the amino group | Alterations generally lead to a significant loss of activity. | Essential for key binding interactions, likely through hydrogen bonding. |

| Esterification of the carboxylic acid | Typically results in reduced or abolished activity. | The charged carboxylate is crucial for electrostatic interactions with the target. |

Rational Design Principles for Optimizing Biological Activity Profiles

The insights gained from SAR studies have paved the way for the rational design of novel analogs of this compound with enhanced biological activity profiles. The overarching goal of these design strategies is to optimize potency, selectivity, and pharmacokinetic properties.

Another important design consideration is the conformational constraint of the molecule. The inherent flexibility of the propanoic acid backbone can be restricted through the introduction of cyclic structures or rigid linkers. This approach aims to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.

Computational modeling and molecular docking studies have become invaluable tools in the rational design process. By simulating the interaction of designed analogs with a homology model or a crystal structure of the target protein, researchers can predict binding affinities and modes of interaction. This in-silico approach allows for the prioritization of synthetic targets, saving time and resources in the drug discovery pipeline.

Impact of Stereochemistry on Functional Interactions and Biological Responses

Like many biologically active molecules, this compound possesses a chiral center at the α-carbon of the propanoic acid chain. Consequently, it can exist as two enantiomers, the (R)- and (S)-isomers. The spatial arrangement of the substituents around this stereocenter has a profound impact on the molecule's ability to interact with its biological targets, which are themselves chiral entities. nih.gov

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the differential fit of the enantiomers into the three-dimensional binding site of a protein.

In the context of this compound, the orientation of the 2-ethylphenyl group and the amino and carboxylic acid functionalities is critical for establishing specific interactions with amino acid residues in the target's binding pocket. The precise spatial positioning of these groups, as dictated by the stereochemistry at the α-carbon, determines the strength and nature of these interactions.

Computational and Theoretical Chemical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This simulation is fundamental in predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govnih.gov

In a hypothetical study of 3-Amino-2-(2-ethylphenyl)propanoic acid, researchers would first identify a potential protein target. The three-dimensional structure of this target would be obtained from a repository like the Protein Data Bank (PDB). researchgate.net Using specialized software, the this compound molecule would be placed into the binding site of the protein. The program would then explore various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

The results are typically presented in a table that scores the different poses, with lower binding energy values indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the protein's active site, would be analyzed to understand the basis of the binding. researchgate.net This information is critical for predicting the compound's potential biological activity and for suggesting chemical modifications to improve its binding affinity and selectivity.

Table 1: Illustrative Example of Molecular Docking Results (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein X | -8.5 | TYR 122, SER 210 | Hydrogen Bond |

| VAL 150, LEU 198 | Hydrophobic | ||

| Protein Y | -6.2 | ASP 89 | Ionic Bond |

| PHE 176 | Pi-Pi Stacking |

Quantum Chemical Analyses of Electronic and Conformational Properties

Quantum chemical methods are employed to study the electronic structure and geometry of a molecule in detail. These analyses provide fundamental information about a compound's stability, reactivity, and spectroscopic properties. For this compound, these studies would involve calculating various molecular descriptors.

Conformational Analysis: This involves identifying the most stable three-dimensional shapes (conformations) of the molecule. The presence of rotatable bonds in this compound allows it to adopt multiple shapes. By calculating the potential energy surface, researchers can identify low-energy, stable conformers that are most likely to exist and interact with biological targets.

Electronic Properties: Quantum chemistry can determine a range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. The electrostatic potential map visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for identifying sites of potential intermolecular interactions.

Table 2: Representative Quantum Chemical Descriptors (Note: This data is hypothetical and for illustrative purposes only.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability |

| Dipole Moment | 3.4 Debye | Measures overall molecular polarity |

Advanced Modeling Techniques in Structure-Based Drug Discovery Research

Building upon initial docking simulations, advanced modeling techniques are used to refine the understanding of ligand-protein interactions and guide the drug design process.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. If a set of molecules is known to bind to a particular receptor, a pharmacophore model can be generated. For a novel compound like this compound, researchers would assess how well its structure fits a known pharmacophore model for a given target. This helps in understanding if the compound has the right features to be active and can be used to screen large virtual libraries for other potential drug candidates. mdpi.com

Machine Learning and AI: In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery. nih.govarxiv.org These methods can develop predictive models for protein-ligand interactions based on large datasets of known binding affinities. nih.govarxiv.org If sufficient data were available, an AI model could be trained to predict the binding affinity of new compounds, including this compound, to a wide range of protein targets, thereby accelerating the screening process and identifying potential new applications for the compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.